N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
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Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The condensation of furan-2-yl and thiophen-2-yl derivatives with nitro-substituted CH acids has led to the synthesis of geminally activated nitro dienes, indicating the potential of these components in generating structurally complex and functionally diverse molecules (Baichurin et al., 2019).
- Camps cyclization of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides resulted in the formation of quinolin-4(1H)-ones, demonstrating the synthetic versatility of these heteroaromatic systems (Mochalov et al., 2016).
- Photoinduced direct oxidative annulation of furan/thiophen-2-yl derivatives provided access to polyheterocyclic compounds, highlighting the application of these structures in constructing complex molecular architectures without the need for transition metals or oxidants (Zhang et al., 2017).
Chemical Properties and Applications
- A study on the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes revealed antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Arora et al., 2013).
- The modification of poly(ethylene 2,5-furandicarboxylate) with 1,4-cyclohexanedimethylene discussed the influence of composition on mechanical and barrier properties, which is crucial for the development of materials with tailored properties for packaging and other applications (Wang et al., 2016).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-18(15-6-2-1-3-7-15)19(14-16-8-4-12-21-16)11-10-17-9-5-13-22-17/h1-2,4-5,8-9,12-13,15H,3,6-7,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJKABDHWFBFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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